1-(Methanesulfonylmethyl)-3-nitrobenzene
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(methylsulfonylmethyl)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFOSCHZAAFGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591558 | |
| Record name | 1-[(Methanesulfonyl)methyl]-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261924-46-3 | |
| Record name | 1-[(Methylsulfonyl)methyl]-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261924-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(Methanesulfonyl)methyl]-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methanesulfonylmethyl 3 Nitrobenzene
Classical and Established Synthetic Approaches
Established synthetic strategies provide reliable and well-documented pathways to 1-(methanesulfonyl)-3-nitrobenzene. These methods are founded on fundamental principles of organic chemistry, including electrophilic aromatic substitution and organometallic catalysis.
One of the most direct and common methods for synthesizing 1-(methanesulfonyl)-3-nitrobenzene is the electrophilic aromatic nitration of 1-(methylsulfonyl)benzene, also known as methyl phenyl sulfone. This reaction leverages the directing effects of the methylsulfonyl group to achieve the desired regiochemistry.
The regioselective nitration of 1-(methylsulfonyl)benzene is typically performed using a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.orglibretexts.orgmasterorganicchemistry.com
The reaction mechanism involves the attack of the electron-rich benzene (B151609) ring of 1-(methylsulfonyl)benzene on the nitronium ion. This forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com Subsequent deprotonation of this intermediate by a weak base, such as the bisulfate ion (HSO₄⁻), restores the aromaticity of the ring and yields the final product, 1-(methanesulfonyl)-3-nitrobenzene. masterorganicchemistry.com Careful control of the reaction temperature is crucial to prevent over-nitration and to ensure the selective formation of the meta-substituted product.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | 1-(Methylsulfonyl)benzene | |
| Reagents | Concentrated Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄) | chemguide.co.uk |
| Electrophile | Nitronium ion (NO₂⁺) | libretexts.orglibretexts.org |
| Temperature | Controlled low to moderate temperatures (e.g., not exceeding 50°C for benzene) | chemguide.co.uk |
| Product | 1-(Methanesulfonyl)-3-nitrobenzene |
The regiochemical outcome of the nitration reaction is controlled by the directing effect of the methylsulfonyl (-SO₂CH₃) group already present on the benzene ring. The -SO₂CH₃ group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.
This deactivation occurs because the sulfonyl group withdraws electron density from the ring through both inductive and resonance effects. The resonance structures of the arenium ion intermediate show that when the electrophile attacks the ortho or para positions, one of the resonance contributors places a positive charge directly on the carbon atom attached to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement.
In contrast, when the attack occurs at the meta position, the positive charge in the arenium ion intermediate is never placed on the carbon bearing the -SO₂CH₃ group. While the ring is still deactivated, the meta position is less deactivated than the ortho and para positions. Consequently, the electrophilic attack by the nitronium ion occurs preferentially at the meta position, leading to the formation of 1-(methanesulfonyl)-3-nitrobenzene as the major product.
An alternative synthetic route involves the copper-catalyzed protodecarboxylation of a suitable carboxylic acid precursor. This method is particularly useful when the starting materials are readily available through other synthetic pathways.
1-(Methanesulfonyl)-3-nitrobenzene can be synthesized with high efficiency via the copper-catalyzed protodecarboxylation of 4-(methylsulfonyl)-2-nitrobenzoic acid. This reaction has been reported to proceed with an 87% yield. The process involves the removal of the carboxylic acid group (-COOH) and its replacement with a hydrogen atom.
The reaction is typically facilitated by a copper catalyst, such as copper(I) oxide (Cu₂O), often in the presence of a ligand like 1,10-phenanthroline. researchgate.net The reaction is generally carried out at elevated temperatures in a high-boiling point solvent mixture, such as N-methyl-2-pyrrolidone (NMP) and quinoline. researchgate.net The mechanism is believed to involve the formation of a copper(I) carboxylate intermediate, which then undergoes thermal decarboxylation. acs.orgfuture4200.com This methodology demonstrates the accessibility of the target compound from functionalized benzoic acid precursors.
| Parameter | Details | Reference |
|---|---|---|
| Precursor | 4-(Methylsulfonyl)-2-nitrobenzoic Acid | |
| Catalyst System | Copper(I) oxide (Cu₂O) with a nitrogen-based ligand (e.g., 1,10-phenanthroline) | researchgate.net |
| Solvent | High-boiling point solvents such as NMP/quinoline | researchgate.net |
| Temperature | Elevated (e.g., ~170°C) | researchgate.net |
| Yield | 87% |
A multi-step approach beginning with a sulfanyl (B85325) (thioether) precursor offers another versatile route to 1-(methanesulfonyl)-3-nitrobenzene. This strategy involves first creating the methyl phenyl sulfone core through oxidation and then introducing the nitro group in a subsequent step.
The synthesis begins with a sulfanyl precursor, such as methyl phenyl sulfide (B99878) (thioanisole). This starting material is first oxidized to form 1-(methylsulfonyl)benzene (methyl phenyl sulfone). A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide (H₂O₂), Oxone (potassium peroxymonosulfate), or meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgorientjchem.org The reaction conditions can be controlled to selectively yield the sulfone by ensuring complete oxidation of the sulfide, often proceeding through a sulfoxide (B87167) intermediate. researchgate.netresearchgate.net
Once the 1-(methylsulfonyl)benzene precursor is synthesized and purified, it can then be subjected to the electrophilic aromatic nitration conditions described in section 2.1.1.1. This two-step sequence—oxidation followed by nitration—provides a reliable pathway to the final product from readily available thioether starting materials.
Oxidative Transformations of Sulfanyl Precursors
Preparation from 1-[(Methylsulfanyl)methyl]-3-nitrobenzene
The most direct and commonly employed method for the synthesis of 1-(Methanesulfonylmethyl)-3-nitrobenzene is the oxidation of its sulfide precursor, 1-[(Methylsulfanyl)methyl]-3-nitrobenzene. This transformation is a staple in organic sulfur chemistry, where the sulfur atom is oxidized from a thioether to a sulfone. The selection of the oxidizing agent and reaction conditions is critical to ensure high yield and to prevent the formation of the intermediate sulfoxide as a major byproduct.
A variety of oxidizing agents have been proven effective for this type of transformation. Hydrogen peroxide (H₂O₂) is a frequently used oxidant, often in the presence of an acid catalyst such as acetic acid. nih.gov This method is valued for its relative simplicity and the benign nature of its primary byproduct, water. Another common and potent oxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA), which is known for its high efficiency in converting sulfides directly to sulfones. derpharmachemica.comresearchgate.net The choice of solvent can also influence the reaction's outcome, with polar solvents typically being favored.
The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. This initially forms the sulfoxide, which is then further oxidized to the sulfone. To drive the reaction to completion and maximize the yield of the sulfone, an excess of the oxidizing agent is often used.
Below is an interactive data table summarizing various oxidizing systems applicable to the conversion of sulfides to sulfones.
| Oxidizing Agent | Typical Catalyst/Solvent | Key Characteristics | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Methanol (B129727), Water | Green oxidant, byproduct is water, may require a catalyst for efficiency. | nih.govias.ac.inbohrium.commdpi.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Tetrahydrofuran | Highly efficient for direct sulfone formation, stoichiometric byproduct. | derpharmachemica.comresearchgate.net |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water, Ethanol (B145695) | Stable solid, reaction selectivity can be solvent-dependent. | rsc.org |
| Sodium Chlorite (NaClO₂) | Ethyl Acetate, Acetonitrile (B52724) with HCl | Generates ClO₂ in situ, effective in organic media. | mdpi.comresearchgate.net |
| Urea-Hydrogen Peroxide | Ethyl Acetate with Phthalic Anhydride | Stable, solid source of H₂O₂, metal-free oxidation. | organic-chemistry.org |
Advancements in Synthetic Route Design
While the oxidation of 1-[(Methylsulfanyl)methyl]-3-nitrobenzene remains the primary route, ongoing research explores more advanced synthetic strategies to improve efficiency, selectivity, and access to novel analogues.
Exploration of Novel Precursor Derivations
The development of synthetic routes for this compound can benefit from the exploration of alternative precursors. One area of investigation is the use of benzylic alcohols or halides which can undergo nucleophilic substitution with a sulfinate salt, such as sodium methanesulfinate (B1228633). This approach allows for the direct installation of the methanesulfonylmethyl group onto the aromatic ring system. organic-chemistry.org
Another potential avenue involves the functionalization of other nitroaromatic compounds. nih.gov For instance, synthetic pathways starting from 3-nitrobenzyl alcohol could be designed. The alcohol could be converted to a suitable leaving group (e.g., a bromide or tosylate) followed by substitution with a methylsulfide or methylsulfinate nucleophile. Such strategies expand the range of readily available starting materials that can be utilized. Furthermore, α-amido sulfones have been identified as stable precursors for N-acylimino derivatives, which highlights the potential of using different sulfone-containing building blocks in synthetic design. rsc.org
Development of Stereoselective and Regioselective Synthetic Pathways
For more complex analogues of this compound, particularly those with additional substituents or chiral centers, the development of stereoselective and regioselective methods is crucial. While the parent molecule is achiral, the principles of asymmetric synthesis are highly relevant for the preparation of chiral derivatives.
Recent advancements in catalysis have enabled highly selective transformations. For example, palladium-catalyzed hydrosulfonylation of 1,3-dienes with sulfinic acids has been shown to produce chiral allylic sulfones with high regio- and enantioselectivity. nih.gov Although not directly applicable to the saturated linker in the target molecule, this demonstrates the potential for catalytic methods to control selectivity in sulfone synthesis.
Regioselectivity is critical when dealing with polysubstituted aromatic rings. The synthesis of indene (B144670) derivatives from N-benzylic sulfonamides, catalyzed by iron(III) chloride, proceeds with very high regioselectivity, showcasing how Lewis acid catalysis can direct the outcome of reactions involving benzylic sulfone precursors. organic-chemistry.org Such methodologies could be adapted to control the placement of functional groups on the benzene ring relative to the methanesulfonylmethyl and nitro groups. The development of these selective pathways is essential for creating structurally diverse molecules for various applications.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is primarily focused on the oxidation step, which is the key transformation in its preparation.
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. The oxidation of a sulfide to a sulfone using 30% aqueous hydrogen peroxide is a highly atom-economic process, as the only byproduct is water. rsc.orgresearchgate.net This contrasts with oxidants like m-CPBA, which generate a stoichiometric amount of m-chlorobenzoic acid as waste.
Waste minimization is also achieved by designing catalyst- and solvent-free reaction conditions. rsc.orgresearchgate.net Performing the oxidation of sulfides with aqueous hydrogen peroxide at elevated temperatures can eliminate the need for both an organic solvent and a catalyst, significantly reducing the environmental impact and simplifying product purification. rsc.org Avoiding the use of heavy metal catalysts, which are common in many oxidation reactions, is another crucial aspect of waste minimization, as it prevents the generation of toxic metal-containing waste streams. acsgcipr.org
Adoption of Environmentally Benign Solvents and Reagents
Water is the most desirable green solvent, and its use in the oxidation of sulfides has been successfully demonstrated. ias.ac.inrsc.org When organic solvents are necessary, the trend is to move towards more benign options. For instance, some protocols have been developed using ethanol or ethyl acetate, which are considered greener alternatives to chlorinated solvents like dichloromethane. rsc.orgmdpi.com The use of organocatalysts, such as 2,2,2-trifluoroacetophenone, represents another green approach, as it avoids the toxicity and disposal issues associated with metal catalysts. organic-chemistry.orgresearchgate.net
An interactive data table of environmentally benign reagents and solvents for sulfide oxidation is provided below.
| Reagent/Solvent | Role in Synthesis | Green Chemistry Advantage | Reference |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Oxidizing Agent | Byproduct is water; high atom economy. | nih.govias.ac.inbohrium.commdpi.comrsc.orgacsgcipr.orgorganic-chemistry.org |
| Water (H₂O) | Solvent | Non-toxic, non-flammable, readily available, and environmentally safe. | ias.ac.inrsc.orgresearchgate.net |
| Organocatalysts (e.g., 2,2,2-Trifluoroacetophenone) | Catalyst | Avoids the use of toxic and precious metals. | organic-chemistry.orgresearchgate.net |
| Ethanol | Solvent | Renewable, biodegradable, and less toxic than many traditional organic solvents. | rsc.org |
| Oxone | Oxidizing Agent | Stable, solid oxidant; can be used in green solvents like water and ethanol. | rsc.org |
Catalytic Approaches in Sustainable Synthetic Processes
The development of sustainable synthetic routes to compounds like this compound is heavily reliant on the use of effective catalysts. Catalytic processes are cornerstone of green chemistry, offering pathways with higher atom economy, lower energy requirements, and reduced waste generation. While a direct catalytic synthesis for this compound is not extensively documented in publicly available literature, analogous transformations provide a strong basis for potential catalytic strategies.
One promising approach involves the catalytic functionalization of nitroarenes. The nitro group is a versatile functional group that can direct substitution patterns and participate in various transformations. Research into denitrative cross-coupling reactions, for instance, showcases the possibility of replacing a nitro group with other functionalities under catalytic conditions. A notable development is the denitrative sulfonylation of nitroarenes, which allows for the formation of aryl sulfones from nitroaromatic compounds and sodium sulfinates in a single step under transition-metal-free conditions. manchester.ac.uk This type of reaction, using a simple cesium carbonate base in a polar aprotic solvent, can afford high yields of the desired sulfone, avoiding the harsher conditions or multi-step processes traditionally required. manchester.ac.uk
Furthermore, palladium-catalyzed reactions have demonstrated high efficiency in the C-H functionalization of aromatic compounds. nih.gov A hypothetical, yet plausible, catalytic cycle for the synthesis of the target molecule could involve the palladium-catalyzed cross-coupling of a 3-nitrobenzyl halide with a methanesulfinate salt. Such a reaction would be in line with established palladium-catalyzed C-S bond formation methodologies. Another potential route is the direct C-H sulfonylation of 3-nitrotoluene (B166867) derivatives, a field that is continually advancing with the development of more sophisticated catalyst systems.
The table below summarizes hypothetical catalytic approaches based on analogous reactions reported in the literature.
| Catalytic Approach | Reactants | Potential Catalyst | Key Advantages |
| Denitrative Sulfonylation | 3-Nitrotoluene derivative, Methanesulfonyl precursor | Transition-metal-free (e.g., Cs₂CO₃) | Avoids use of toxic transition metals, potentially milder conditions. |
| Palladium-Catalyzed Cross-Coupling | 3-Nitrobenzyl halide, Sodium methanesulfinate | Palladium complex with appropriate ligand | High efficiency and functional group tolerance. |
| Direct C-H Sulfonylation | 3-Nitrotoluene, Methanesulfonyl source | Rhodium or Palladium catalyst | High atom economy by avoiding pre-functionalization of the starting material. |
This table presents potential catalytic strategies for the synthesis of this compound based on established catalytic reactions for similar compounds.
Energy Efficiency Considerations in Reaction Conditions
Energy consumption is a critical factor in the sustainability of a chemical synthesis. Traditional synthetic methods often rely on prolonged heating under reflux, which is energy-intensive. Modern techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages in terms of energy efficiency. ajgreenchem.comrsc.org
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly and efficiently heat reaction mixtures. ajgreenchem.com Unlike conventional heating, where heat is transferred through the vessel walls, microwaves directly interact with polar molecules in the reaction medium, leading to uniform and rapid heating. researchgate.net This can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. sphinxsai.com The energy savings from reduced reaction times can be substantial. ajgreenchem.com
A comparative study of conventional versus microwave-induced synthesis of various heterocyclic molecules demonstrated a significant reduction in reaction time (from hours to minutes) and an increase in product yield by 10-30% with microwave heating. sphinxsai.com The power consumption can also be up to 50% less than that of equivalent electric furnaces. sphinxsai.com
Flow Chemistry:
Flow chemistry, where reactants are continuously pumped through a reactor, offers another avenue for enhanced energy efficiency and safety. rsc.orgeuropa.eu The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, enabling precise temperature control and minimizing the formation of hot spots, which is particularly important for exothermic reactions like nitrations. europa.euresearchgate.net This efficient heat management can lead to safer reaction conditions and reduce the energy required for cooling. rsc.org
Furthermore, the integration of energy sources like microwave irradiation with flow reactors can further enhance efficiency. nih.gov The precise control over reaction parameters in flow systems also allows for rapid optimization, reducing the number of experiments and the associated energy consumption needed to identify the best reaction conditions. europa.euresearchgate.net
The following table provides a comparative overview of energy efficiency aspects between conventional heating, microwave synthesis, and flow chemistry.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Flow Chemistry |
| Heating Mechanism | Conduction/Convection (slow, non-uniform) | Dielectric heating (rapid, uniform) researchgate.net | Excellent heat exchange due to high surface-to-volume ratio rsc.orgnih.gov |
| Reaction Time | Hours to days | Minutes to hours sphinxsai.com | Seconds to minutes nih.gov |
| Energy Consumption | High | Significantly lower than conventional methods ajgreenchem.com | Generally lower due to efficient heat transfer and shorter reaction times rsc.org |
| Process Control | Limited | Moderate | High degree of control over temperature, pressure, and mixing europa.euresearchgate.net |
| Scalability | Can be challenging | Can be limited in batch mode | Readily scalable by "numbering-up" or "sizing-up" reactors rsc.org |
This table compares the energy efficiency and other relevant parameters of different heating and reaction technologies applicable to organic synthesis.
Reactivity Profiles and Chemical Transformations of 1 Methanesulfonylmethyl 3 Nitrobenzene
Reactions Involving the Nitro Group Moiety
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. This conversion is a cornerstone of synthetic chemistry, providing a gateway to a wide range of aniline (B41778) derivatives.
Reductive Functionalization Pathways
The reduction of the nitro group in aromatic compounds is a well-established and widely utilized transformation in organic synthesis. A variety of reagents and catalytic systems can be employed to achieve this conversion, leading to the corresponding aniline. For 1-(methanesulfonylmethyl)-3-nitrobenzene, these reductive pathways would yield 3-(methanesulfonylmethyl)aniline, a valuable building block for further functionalization.
Commonly employed methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is one of the most efficient and clean methods for nitro group reduction. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Other catalysts such as platinum(IV) oxide (PtO₂) and Raney nickel are also frequently used. The reaction is generally performed in a solvent such as methanol (B129727) or ethanol (B145695) under atmospheric or elevated pressure.
Metal-Acid Systems: The use of a metal in the presence of an acid is a classic method for nitro group reduction. A common system involves the use of iron (Fe) powder in the presence of hydrochloric acid (HCl) or acetic acid. Other metals like tin (Sn) or zinc (Zn) in acidic media can also be used.
Transfer Hydrogenation: This method involves the use of a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include hydrazine, cyclohexene, and formic acid or its salts (e.g., ammonium (B1175870) formate). This technique can be advantageous as it avoids the need for handling gaseous hydrogen.
The choice of reducing agent can be critical when other functional groups are present in the molecule to ensure chemoselectivity. In the case of this compound, the methylsulfonyl group is generally stable under most nitro reduction conditions.
| Reagent/System | Typical Conditions | Notes |
|---|---|---|
| H₂, Pd/C | Methanol or Ethanol, RT, 1 atm H₂ | High efficiency, clean reaction. |
| Fe, HCl | Ethanol/Water, Reflux | Classical and cost-effective method. |
| SnCl₂·2H₂O | Ethanol, Reflux | Effective for selective reductions. |
| Ammonium Formate, Pd/C | Methanol, Reflux | A common transfer hydrogenation method. |
Formation of Reactive Intermediates via Bioreduction (Academic Mechanistic Studies)
The bioreduction of nitroaromatic compounds is a subject of significant academic interest, particularly due to its relevance in toxicology and drug metabolism. This process is often mediated by enzymes known as nitroreductases, which are found in various organisms, including bacteria and humans. The enzymatic reduction of the nitro group proceeds in a stepwise manner, involving the formation of several highly reactive intermediates. organic-chemistry.org
The bioreduction cascade of a nitroaromatic compound like this compound can be initiated by a one-electron reduction to form a nitro anion radical . organic-chemistry.org This radical species can then undergo further reduction. A two-electron reduction of the nitro group leads to the formation of a nitroso derivative . Subsequent two-electron reduction of the nitroso group yields a hydroxylamine (B1172632) . organic-chemistry.org These intermediates—the nitro anion radical, the nitroso derivative, and the hydroxylamine—are often more reactive and potentially more toxic than the parent nitro compound. organic-chemistry.org
The final step in this reductive pathway is the conversion of the hydroxylamine to the corresponding amine, which is a six-electron reduction in total from the initial nitro group. organic-chemistry.org The formation and fate of these reactive intermediates are central to mechanistic studies of the biological activity of nitroaromatic compounds.
| Intermediate | Description | Reactivity Notes |
|---|---|---|
| Nitro Anion Radical | Formed by a one-electron reduction. | Can react with molecular oxygen to produce superoxide (B77818) radicals. organic-chemistry.org |
| Nitroso Derivative | Formed by a two-electron reduction. | A key intermediate in the pathway to the hydroxylamine. organic-chemistry.org |
| Hydroxylamine | Formed by a four-electron reduction. | Can be a precursor to the final amine product or other reactive species. organic-chemistry.org |
Chemical Reactivity at the Methylsulfonyl Moiety
The methylsulfonyl group (—SO₂CH₃) itself is generally robust and chemically inert under many reaction conditions. However, the methylene (B1212753) group (—CH₂—) adjacent to both the sulfonyl group and the benzene (B151609) ring (a benzylic position) is activated. The sulfonyl group is strongly electron-withdrawing, which increases the acidity of the benzylic protons.
Deprotonation of this benzylic carbon can be achieved using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong alkoxide, to generate a stabilized carbanion. This carbanion is a potent nucleophile and can react with a variety of electrophiles. This reactivity provides a handle for further molecular elaboration.
A notable application of carbanions derived from benzylic sulfones is in carbon-carbon bond-forming reactions, such as the Julia-Kocienski olefination . organic-chemistry.orgnih.govorganicreactions.org In this reaction, the sulfone-stabilized carbanion reacts with an aldehyde or ketone. The resulting intermediate then undergoes a series of steps to form an alkene. organic-chemistry.orgnih.govorganicreactions.org This reaction is a powerful tool for the synthesis of complex molecules and demonstrates the synthetic utility of the activated methylene group in this compound.
Aromatic Substitution Reactions of the Benzene Ring
The benzene ring of this compound is substituted with two electron-withdrawing groups, which significantly influences its reactivity in aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactivity (Theoretical Studies)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. However, the presence of electron-withdrawing groups on the benzene ring deactivates it towards electrophilic attack. In this compound, both the nitro group (—NO₂) and the methanesulfonylmethyl group (—CH₂SO₂CH₃) are deactivating.
In terms of directing effects, both the nitro group and the methanesulfonyl group are meta-directors for electrophilic aromatic substitution. ijrti.org This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated and therefore the most favorable sites for electrophilic attack. Since both groups are located in a 1,3-relationship on the benzene ring, their directing effects are cooperative. They both direct incoming electrophiles to the positions that are meta to themselves. Therefore, electrophilic substitution on this compound is predicted to occur at the 5-position, which is meta to both the methanesulfonylmethyl group and the nitro group. Due to the strong deactivation of the ring, harsh reaction conditions would likely be required to effect any electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution Potential
Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic compounds that is generally facilitated by the presence of strong electron-withdrawing groups. These groups activate the ring towards attack by a nucleophile. The SₙAr mechanism typically requires a good leaving group (such as a halide) to be present on the ring, and the reaction is most efficient when the electron-withdrawing groups are positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com
In this compound, the ring is highly electron-deficient due to the presence of two electron-withdrawing groups. This electronic characteristic makes the compound a potential candidate for SₙAr reactions, provided a suitable leaving group is present at an activated position. For instance, if a halogen were present at the 2-, 4-, or 6-position, it would be ortho or para to the nitro group, and thus activated towards displacement by a nucleophile. The methanesulfonylmethyl group would provide additional, albeit weaker, activation.
In the absence of a conventional leaving group, a related reaction known as vicarious nucleophilic substitution (VNS) of hydrogen could be possible. VNS allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile carrying a leaving group. nih.gov The highly electron-deficient nature of the aromatic ring in this compound makes it a plausible substrate for such transformations.
Strategic Derivatization and Functionalization Methodologies
The chemical structure of this compound offers several potential sites for derivatization, including the aromatic ring, the nitro group, and the methanesulfonylmethyl moiety. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.
Introduction of Auxiliary Functional Groups
The introduction of auxiliary functional groups onto the this compound scaffold can be achieved through several established synthetic transformations. The primary routes for functionalization target the nitro group and the aromatic ring.
Reduction of the Nitro Group: A common and highly effective strategy is the reduction of the nitro group to an amine. This transformation is pivotal as the resulting aniline derivative, 3-(methanesulfonylmethyl)aniline , serves as a versatile intermediate for a wide array of further chemical modifications. Standard reduction conditions can be employed for this purpose.
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Methanol, Room Temperature | 3-(Methanesulfonylmethyl)aniline |
| Fe, HCl | Ethanol/Water, Reflux | 3-(Methanesulfonylmethyl)aniline |
| SnCl₂·2H₂O | Ethanol, Reflux | 3-(Methanesulfonylmethyl)aniline |
The newly formed amino group can then be subjected to various reactions to introduce diverse functionalities. For instance, acylation with acid chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides provides sulfonamides. Diazotization of the amine, followed by Sandmeyer or related reactions, allows for the introduction of halogens, cyano, or hydroxyl groups.
Aromatic Ring Functionalization: Electrophilic aromatic substitution on the benzene ring of this compound is another key strategy. The existing substituents, the nitro group and the methanesulfonylmethyl group, are both meta-directing and deactivating. Therefore, further substitution will predominantly occur at the C5 position, and potentially at C2 or C4/C6 under more forcing conditions. Halogenation (e.g., with Br₂/FeBr₃ or Cl₂/AlCl₃) would be a feasible modification to introduce a handle for further cross-coupling reactions.
Synthesis of Analogues for Structure-Reactivity Relationship Studies
The synthesis of analogues is fundamental to understanding structure-reactivity relationships (SRR). This involves systematically altering parts of the this compound molecule and evaluating the impact on its chemical reactivity or biological activity. While specific SRR studies on this compound are not readily found, a general approach can be outlined.
| R Group in R-SO₂CH₂- | Potential Impact on Reactivity |
| Ethyl, Propyl, etc. | Investigates steric bulk effects. |
| Phenyl, substituted Phenyl | Investigates electronic effects (electron-donating/withdrawing). |
Modification of the Aromatic Ring: A series of analogues can be prepared by introducing various substituents at different positions on the benzene ring. As mentioned, the reduction of the nitro group to an amine provides a key intermediate. This aniline derivative can be used in reactions to build a library of compounds with diverse functionalities. For example, building upon the C5-halogenated derivative, Suzuki or Sonogashira coupling reactions could introduce a variety of aryl or alkynyl groups, respectively.
Systematic studies of these analogues would provide valuable data on how specific structural features influence the compound's properties, which is a cornerstone of medicinal chemistry and materials science. However, it is important to reiterate that while these synthetic strategies are chemically sound, specific published examples of their application to this compound are not currently available.
Mechanistic Investigations and Kinetic Analyses of 1 Methanesulfonylmethyl 3 Nitrobenzene Transformations
Elucidation of Reaction Mechanisms
The chemical reactivity of 1-(methanesulfonylmethyl)-3-nitrobenzene is primarily dictated by its two functional groups: the nitro group and the methanesulfonylmethyl group. Understanding the mechanistic pathways of their transformations is essential for controlling reaction outcomes and synthesizing desired products.
The reduction of the nitro group in aromatic compounds is a well-studied area of organic chemistry. nih.govresearchgate.net For this compound, the transformation of the nitro group typically proceeds through a series of reduction steps to ultimately yield the corresponding aniline (B41778). Two primary mechanistic pathways are generally considered: the direct reduction pathway and the condensation pathway. orientjchem.org
The direct reduction pathway involves the sequential addition of hydrogen equivalents to the nitro group. This process is believed to proceed through key intermediates, as outlined below:
Nitroso Intermediate: The initial two-electron reduction of the nitro group leads to the formation of a nitroso intermediate, 1-(methanesulfonylmethyl)-3-nitrosobenzene.
Hydroxylamine (B1172632) Intermediate: Further reduction of the nitroso group yields the corresponding N-phenylhydroxylamine derivative, N-(1-(methanesulfonylmethyl)-3-phenyl)hydroxylamine.
Amino Product: The final step involves the reduction of the hydroxylamine to form the stable amino product, 1-(methanesulfonylmethyl)-3-aminobenzene.
The condensation pathway , which can occur under specific reaction conditions, particularly in alkaline media, involves the reaction between the nitroso and hydroxylamine intermediates to form dimeric species. These intermediates, such as azoxy, azo, and hydrazo compounds, are then further reduced to the final aniline product. orientjchem.org
The specific pathway followed can be influenced by factors such as the choice of reducing agent (e.g., catalytic hydrogenation with palladium on carbon, or metals like iron in acidic media), reaction temperature, and pH. researchgate.net
The methanesulfonylmethyl group (–CH₂SO₂CH₃) in this compound also imparts specific reactivity to the molecule. The sulfone group is a strong electron-withdrawing group, which can influence the reactivity of the benzene (B151609) ring.
While the sulfone group itself is generally stable, it can participate in certain chemical reactions. Under specific conditions, the entire methanesulfonylmethyl group could potentially act as a leaving group in nucleophilic aromatic substitution reactions, although this is less common than reactions involving the nitro group. The presence of the strongly deactivating nitro group on the ring, however, makes nucleophilic aromatic substitution challenging unless under forcing conditions.
More commonly, the reactivity associated with the sulfone group involves the acidic nature of the α-protons on the methylene (B1212753) bridge (the CH₂ group adjacent to the sulfonyl group). These protons can be abstracted by a strong base to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.
Kinetic Studies of Key Chemical Reactions Involving this compound
Detailed kinetic studies on the transformations of this compound are not extensively reported in the literature. However, general principles from studies on substituted nitrobenzenes can provide insights into the expected kinetic behavior.
The rate of nitro group reduction is significantly influenced by the electronic nature of the substituents on the aromatic ring. The methanesulfonylmethyl group is electron-withdrawing, which would generally be expected to facilitate the reduction of the nitro group.
A hypothetical kinetic study of the reduction of this compound could involve monitoring the disappearance of the starting material and the appearance of the product, 1-(methanesulfonylmethyl)-3-aminobenzene, over time using techniques like HPLC or GC. The data could then be used to determine the reaction order and the rate constant.
Table 1: Hypothetical Kinetic Data for the Reduction of a Substituted Nitrobenzene (B124822)
| Time (min) | Concentration of Starting Material (M) | Concentration of Product (M) |
|---|---|---|
| 0 | 0.100 | 0.000 |
| 10 | 0.085 | 0.015 |
| 20 | 0.072 | 0.028 |
| 30 | 0.061 | 0.039 |
| 60 | 0.037 | 0.063 |
This table represents illustrative data for a typical reduction reaction and is not based on experimental results for this compound.
Factors that would be expected to influence the reaction kinetics include:
Catalyst Concentration: In catalytic hydrogenations, the reaction rate is often directly proportional to the amount of catalyst used. nih.gov
Hydrogen Pressure: Higher hydrogen pressures generally lead to faster reaction rates.
Temperature: As with most chemical reactions, an increase in temperature typically increases the reaction rate. The activation energy for the reduction of nitrobenzene has been studied and provides a basis for understanding the temperature dependence. frontiersin.org
Solvent: The choice of solvent can affect the solubility of the reactants and the efficiency of the catalyst.
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for confirming the proposed mechanistic pathways. For the reduction of this compound, the primary intermediates of interest are the nitroso and hydroxylamine derivatives. nih.govresearchgate.net
These intermediates are often transient and present in low concentrations, making their isolation and characterization challenging. However, they can be detected and characterized using various spectroscopic and analytical techniques:
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture, allowing for the detection of intermediates.
Mass Spectrometry (MS): Mass spectrometry can provide the molecular weight of the intermediates, aiding in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, it may be possible to detect the signals of intermediates in the NMR spectrum of the reaction mixture.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the intermediates. For example, the N-O stretching vibrations of the nitroso group and the O-H and N-H stretching vibrations of the hydroxylamine group would have characteristic absorption bands. acs.org
Table 2: Expected Spectroscopic Data for Key Compounds and Intermediates
| Compound/Intermediate | Key Spectroscopic Features |
|---|---|
| This compound | Characteristic IR peaks for NO₂ stretch; ¹H NMR signals for aromatic, CH₂, and CH₃ protons. |
| 1-(Methanesulfonylmethyl)-3-nitrosobenzene | Characteristic IR peak for N=O stretch; potential for dimeric forms. |
| N-(1-(Methanesulfonylmethyl)-3-phenyl)hydroxylamine | IR peaks for O-H and N-H stretch; ¹H NMR signals for OH and NH protons. |
| 1-(Methanesulfonylmethyl)-3-aminobenzene | Characteristic IR peaks for N-H stretch of a primary amine; ¹H NMR signals for NH₂ protons. |
This table is based on general spectroscopic principles and does not represent experimentally determined data for these specific molecules.
By combining these techniques, a comprehensive picture of the reaction mechanism and the intermediates involved in the transformations of this compound can be developed.
Computational and Theoretical Chemistry Studies of 1 Methanesulfonylmethyl 3 Nitrobenzene
Quantum Chemical Calculations for Electronic Structure Analysis
An analysis of the electron density distribution in 1-(methanesulfonylmethyl)-3-nitrobenzene would reveal a significant polarization of the molecule. The nitro group (NO₂) is a strong electron-withdrawing group, which decreases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to its point of attachment. The methanesulfonylmethyl group (-CH₂SO₂CH₃) is also electron-withdrawing in nature due to the highly electronegative oxygen atoms in the sulfonyl group.
A molecular electrostatic potential (MEP) map, a common output of quantum chemical calculations, would visually represent the charge distribution. For nitrobenzene (B124822), the MEP shows a region of high positive potential (electron deficiency) around the nitro group and the aromatic ring, while the oxygen atoms of the nitro group are areas of high negative potential (electron richness). researchgate.net A similar pattern would be expected for this compound, with additional electron withdrawal attributed to the methanesulfonylmethyl substituent. This uneven distribution of electron density is a key determinant of the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For nitrobenzene, the HOMO is primarily located on the benzene ring, while the LUMO is concentrated on the nitro group. uwosh.edursc.org This indicates that the benzene ring is the most likely site for electrophilic attack, while the nitro group is susceptible to nucleophilic attack. In this compound, both the nitro and methanesulfonylmethyl groups are electron-withdrawing. This would lead to a lowering of both the HOMO and LUMO energy levels compared to benzene. The presence of two electron-withdrawing groups would also likely result in a smaller HOMO-LUMO gap, suggesting a higher reactivity compared to singly substituted benzenes. The precise energies and distributions of these orbitals can be calculated using computational methods.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound This table is predictive and based on the known effects of the substituent groups.
| Molecular Orbital | Predicted Location of Highest Density | Predicted Energy Level (Relative to Benzene) | Implication for Reactivity |
| HOMO | Benzene Ring | Lower | Site for electrophilic attack |
| LUMO | Nitro and Methanesulfonylmethyl Groups | Lower | Site for nucleophilic attack |
| HOMO-LUMO Gap | - | Smaller | Higher kinetic reactivity |
Reaction Pathway Modeling and Transition State Characterization
This would involve identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. For example, modeling the reduction of the nitro group to an amino group would allow for the characterization of the transition states for each step of this multi-step process.
Predictive Modeling of Reactivity and Selectivity in Organic Reactions
The electronic structure of this compound, as elucidated by computational methods, allows for predictions of its reactivity and selectivity in various organic reactions. In electrophilic aromatic substitution, the two electron-withdrawing groups deactivate the benzene ring towards attack by electrophiles. The nitro group is a meta-director, and the methanesulfonylmethyl group is also expected to direct incoming electrophiles to the meta position relative to itself.
Given the substitution pattern of this compound, the remaining unsubstituted positions on the aromatic ring (positions 2, 4, 5, and 6) are not electronically equivalent. Computational models can predict the most likely sites for electrophilic attack by calculating the relative energies of the possible intermediates (sigma complexes). It is predicted that the least deactivated positions would be the most favorable for substitution.
Spectroscopic Property Prediction through Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. DFT calculations are commonly used to compute the vibrational frequencies of molecules. globalresearchonline.netresearchgate.net These calculated frequencies, when appropriately scaled, can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. For this compound, such calculations would predict the characteristic stretching and bending frequencies for the nitro group, the sulfonyl group, and the substituted benzene ring.
Similarly, computational methods can predict NMR chemical shifts. These calculations involve determining the magnetic shielding of each nucleus in the molecule. The predicted chemical shifts can then be compared to experimental data to confirm the structure of the molecule. For this compound, computational predictions would be particularly useful for assigning the signals of the aromatic protons and carbons, which are influenced by the electronic effects of the two substituent groups.
Advanced Analytical and Spectroscopic Characterization Methodologies for 1 Methanesulfonylmethyl 3 Nitrobenzene
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating the target compound from a mixture and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally sensitive compounds like 1-(Methanesulfonylmethyl)-3-nitrobenzene. A reversed-phase HPLC method would be most suitable.
Stationary Phase (Column): A C18 or C8 column would likely be used, which separates compounds based on their hydrophobicity.
Mobile Phase: A mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would serve as the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed for optimal separation from any impurities.
Detection: Given the presence of the nitroaromatic chromophore, a UV detector set at a wavelength around 254 nm would provide sensitive detection. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS).
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The suitability of GC for this compound would depend on its thermal stability and volatility. Assuming the compound is sufficiently stable at the temperatures required for vaporization, a GC method could be developed.
Stationary Phase (Column): A non-polar or mid-polarity capillary column, such as one coated with 5% phenyl polysiloxane, would be appropriate.
Carrier Gas: An inert gas like helium or nitrogen would be used.
Injector and Oven Temperature: The injector temperature would need to be high enough to ensure rapid volatilization without causing thermal decomposition. A programmed temperature ramp for the oven would be used to elute the compound effectively.
Detection: A Flame Ionization Detector (FID) would offer good sensitivity. For higher selectivity and structural confirmation, coupling the GC system to a mass spectrometer (GC-MS) would be the preferred method.
X-ray Crystallography for Solid-State Structure Determination
For instance, the crystal structure of the isomeric compound, 1-methylsulfonyl-4-nitrobenzene, has been determined. nih.gov In this related molecule, the nitro group is reported to be twisted out of the plane of the benzene (B151609) ring. nih.gov The crystal structure is stabilized by intermolecular forces, including non-classical C—H⋯O hydrogen bonds, which lead to the formation of dimers. nih.gov
Similarly, studies on other substituted nitrobenzenes, such as 1-chloro-2-methyl-4-nitrobenzene and 1-chloro-2-methyl-3-nitrobenzene, also reveal valuable structural details. In 1-chloro-2-methyl-4-nitrobenzene, the molecule is nearly planar, with a slight dihedral angle between the nitro group and the phenyl ring. mdpi.com Its crystal structure is stabilized by π...π stacking interactions between adjacent benzene rings, along with C–H...O hydrogen bonds. mdpi.com In the case of 1-chloro-2-methyl-3-nitrobenzene, steric interactions between the adjacent chloro, methyl, and nitro groups cause the nitro group to be significantly twisted from the plane of the aromatic ring. researchgate.net
These examples underscore the power of X-ray crystallography in revealing subtle conformational features and non-covalent interactions that govern the solid-state packing of molecules. A similar crystallographic investigation of this compound would be expected to yield precise data on its molecular geometry and intermolecular packing arrangement.
Table 1: Illustrative Crystallographic Data for a Related Isomer
| Parameter | 1-Methylsulfonyl-4-nitrobenzene nih.gov |
|---|---|
| Molecular Formula | C₇H₇NO₄S |
| Molecular Weight | 201.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.3765 (13) |
| b (Å) | 8.0411 (16) |
| c (Å) | 16.426 (3) |
| β (°) | 91.67 (3) |
| Volume (ų) | 841.9 (3) |
Other Advanced Analytical Techniques in Compound Characterization
Beyond solid-state analysis, a suite of other advanced analytical techniques is essential for the comprehensive characterization of this compound. These methods probe various aspects of the compound's structure and purity.
Mass Spectrometry (MS): This technique is fundamental for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₇H₇NO₄S, corresponding to a molecular weight of approximately 217.2 g/mol . Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful method for both separating the compound from a mixture and obtaining its mass spectrum. The fragmentation pattern observed in the mass spectrum provides valuable structural information, characteristic of the nitrobenzene (B124822) and methanesulfonylmethyl moieties. For nitrobenzene and related compounds, common fragmentation pathways include the loss of NO, NO₂, and rearrangements of the aromatic ring. youtube.com
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing the purity of this compound and for its quantification in various matrices. cdc.gov HPLC with ultraviolet (UV) detection is a common method for analyzing nitroaromatic compounds due to their strong UV absorbance. cdc.gov The choice between reversed-phase or normal-phase HPLC would depend on the specific analytical requirements.
Spectroscopic Methods:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations), the sulfonyl group (S=O stretching), and the aromatic ring (C-H and C=C stretching).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum would confirm the substitution pattern on the benzene ring and the presence of the methyl group. ¹³C NMR provides information on the number and chemical environment of the carbon atoms.
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to determine the melting point, thermal stability, and decomposition profile of the compound.
The application of these complementary analytical techniques provides a robust and comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity.
Table 2: Summary of Advanced Analytical Techniques
| Technique | Information Obtained |
|---|---|
| Mass Spectrometry (MS) | Molecular weight, elemental composition, structural fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. |
| Gas Chromatography (GC) | Separation and analysis of volatile compounds, purity assessment. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., -NO₂, -SO₂). |
| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation of the carbon-hydrogen framework. |
Advanced Applications and Future Research Directions
Role as a Synthetic Building Block in Complex Organic Synthesis
While specific, documented applications of 1-(methanesulfonylmethyl)-3-nitrobenzene in the synthesis of complex molecules are not extensively reported in publicly available literature, its chemical structure suggests a significant potential as a versatile building block. The presence of both a nitro group and a methanesulfonylmethyl group allows for a range of chemical transformations, making it a theoretically valuable precursor for more intricate chemical structures.
Intermediate in the Construction of Heterocyclic Compounds
The functional groups of this compound offer several reaction pathways for the synthesis of heterocyclic compounds. The nitro group can be readily reduced to an amino group, which is a key step in the formation of many nitrogen-containing heterocycles. This transformation opens up possibilities for cyclization reactions with various reagents to form rings such as indoles, quinolines, and benzodiazepines, depending on the subsequent reaction partners and conditions.
Furthermore, the methanesulfonylmethyl group can potentially be functionalized. The methylene (B1212753) bridge adjacent to the sulfonyl group may be susceptible to deprotonation under suitable basic conditions, creating a nucleophilic center that could participate in intramolecular cyclization reactions to form sulfur-containing heterocycles.
Precursor to Diversified Aromatic Systems
Beyond heterocyclic synthesis, this compound can serve as a scaffold for creating a variety of substituted aromatic systems. The nitro group is a versatile functional handle that can be converted into a wide array of other substituents. For instance, reduction to an amine followed by diazotization allows for the introduction of halogens, hydroxyl groups, cyano groups, and other functionalities via Sandmeyer-type reactions.
The methanesulfonylmethyl substituent also influences the reactivity of the aromatic ring. As a meta-directing group, it can guide the position of further electrophilic aromatic substitution reactions, allowing for the controlled synthesis of polysubstituted benzene (B151609) derivatives. The interplay between the directing effects of the existing nitro and methanesulfonylmethyl groups would be a key consideration in designing synthetic strategies.
Investigation as a Degradation Intermediate in Environmental Processes (Academic Context)
The presence of nitroaromatic compounds in the environment is of significant academic interest due to their potential origins from industrial activities and as degradation products of various agrochemicals. The case of this compound has been a subject of discussion, particularly in the context of herbicide degradation.
Formation in Enzymatic Degradation of Herbicides (e.g., Mesotrione)
Scientific literature on the enzymatic degradation of the herbicide mesotrione (B120641) has identified a closely related compound, 1-(methylsulfonyl)-3-nitrobenzene (B1346600) , as a metabolite. It is crucial to distinguish this from this compound, as they are structurally different. The former has the sulfonyl group directly attached to the benzene ring, while the latter has a methylene (-CH2-) linker.
The formation of 1-(methylsulfonyl)-3-nitrobenzene from mesotrione proceeds through a series of enzymatic transformations. While the precise pathways can vary depending on the microbial species and environmental conditions, a general route involves the initial cleavage of the cyclohexanedione ring of mesotrione, followed by further modifications that ultimately lead to the formation of the nitroaromatic sulfone.
To date, there is no direct evidence in peer-reviewed literature to suggest that this compound is a significant intermediate in the enzymatic degradation of mesotrione. The persistent identification of its structural isomer underscores the importance of precise analytical techniques in metabolic studies.
Detection in Electrochemical Degradation Pathways
Electrochemical oxidation processes are advanced methods for the degradation of persistent organic pollutants, including herbicides. In the context of mesotrione degradation, electrochemical studies have also pointed towards the formation of 1-(methylsulfonyl)-3-nitrobenzene . The high oxidative potential of these methods can break down the complex structure of mesotrione into smaller, more stable fragments, with the nitro-substituted phenylsulfone being a recurringly identified intermediate.
Similar to enzymatic degradation, the available research on the electrochemical degradation of mesotrione does not support the formation of this compound. The stability of the sulfonyl-aryl bond in 1-(methylsulfonyl)-3-nitrobenzene likely contributes to its detection as a persistent intermediate in these degradation processes.
Exploration of Potential in Materials Science
The application of this compound in materials science is an area with limited exploration. However, the inherent properties of its constituent functional groups suggest potential avenues for research. Nitroaromatic compounds have been investigated for their optical and electronic properties, and the incorporation of a sulfonyl group can further modify these characteristics.
Functionalization for Polymer and Composite Material Design (Theoretical Considerations)
The unique molecular structure of this compound, featuring two distinct and reactive functional groups, presents several theoretical pathways for its application in the design of advanced polymers and composite materials. While direct experimental studies on this specific application are not extensively documented, its potential can be extrapolated from the known chemistry of its constituent nitro and methanesulfonylmethyl moieties.
The primary site for functionalization is the nitro group (-NO₂). This group is readily reducible to a primary amine (-NH₂) through established chemical methods, such as catalytic hydrogenation or reduction with metals in acidic media. The resulting amino-functionalized molecule, 3-(methanesulfonylmethyl)aniline, could serve as a versatile building block in polymer science.
Theoretical applications of the amine-functionalized derivative include:
Monomer Synthesis: It could be used as a monomer in the synthesis of polyamides, polyimides, or polyurethanes through reactions with dicarboxylic acids, dianhydrides, or diisocyanates, respectively. The incorporation of the polar methanesulfonylmethyl side group could impart desirable properties to the final polymer, such as improved thermal stability, altered solubility, and enhanced adhesion to substrates.
Polymer Grafting: The amine group can act as a reactive site to graft the molecule onto existing polymer backbones that contain compatible functional groups (e.g., carboxylic acids, esters, or epoxides). This post-polymerization modification could be used to tailor the surface properties of materials, introducing increased polarity or sites for further chemical interactions.
Curing Agent: In composite materials, the amine-functionalized derivative could theoretically act as a curing or cross-linking agent for epoxy resins. The methanesulfonylmethyl group would be incorporated into the thermoset network, potentially enhancing the mechanical properties and thermal resistance of the final composite material.
The methanesulfonylmethyl group itself, while less reactive than the nitro group, contributes significantly to the theoretical utility of the compound. Its strong polarity and hydrogen bond accepting capability could improve the miscibility of the monomer or additive with polar polymer matrices. In composites, this polarity could enhance interfacial adhesion between an organic polymer and inorganic fillers. The flexible methylene (-CH₂-) spacer between the sulfonyl group and the benzene ring provides greater conformational freedom compared to a direct aryl-sulfonyl bond, which could be advantageous in achieving desired polymer chain packing and morphology.
Table 1: Theoretical Functionalization Strategies and Potential Effects
| Functionalization Pathway | Reactive Group | Potential Reaction | Theoretical Impact on Polymer/Composite Properties |
| Monomer Incorporation | Amine (from reduced Nitro) | Polycondensation (e.g., with diacids) | Increased thermal stability, modified solubility, enhanced adhesion. |
| Polymer Grafting | Amine (from reduced Nitro) | Nucleophilic addition/substitution | Surface modification, introduction of polarity, sites for secondary functionalization. |
| Cross-linking Agent | Amine (from reduced Nitro) | Epoxy resin curing | Improved mechanical strength and thermal resistance of thermosets. |
| Additive/Modifier | Methanesulfonylmethyl | Intermolecular interactions | Enhanced miscibility, improved interfacial adhesion in composites. |
Potential in Optoelectronic and Electronic Materials Research (Theoretical Considerations)
The electronic properties of this compound suggest a theoretical potential for its use in the development of novel optoelectronic and electronic materials. This potential is derived from the presence of two powerful electron-withdrawing groups (EWGs) attached to the aromatic ring: the nitro group and the methanesulfonyl group.
In the context of materials for organic electronics, the incorporation of strong EWGs is a common strategy for tuning the electronic energy levels (HOMO and LUMO) of a material. researchgate.net When integrated into a larger system, such as a conjugated polymer, this compound could act as a pendant functional group.
Theoretical effects on electronic properties:
Energy Level Modulation: The strong electron-withdrawing nature of the nitro and sulfonyl groups would be expected to significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of a host material. researchgate.net Lowering the HOMO level can lead to greater oxidative stability (i.e., improved air stability) for p-type semiconductor materials. The ability to tune these energy levels is crucial for optimizing charge injection and transport in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com
Dipole Moment Enhancement: The molecule is anticipated to possess a large ground-state dipole moment due to the meta-directing and strongly polarizing nature of its substituents. Materials composed of or functionalized with such dipolar molecules could exhibit interesting properties for applications in nonlinear optics (NLO). The sulfonyl group, in particular, has been investigated in materials designed for NLO applications. acs.org
Charge Transfer Complexes: The electron-deficient aromatic ring makes the molecule a potential candidate for forming charge-transfer complexes with electron-rich (donor) molecules or polymers. The study of such donor-acceptor systems is fundamental to the operation of organic solar cells and other electronic devices. ntu.edu.tw
Theoretically, polymers functionalized with this compound as a pendant group could be synthesized to create materials with tailored electronic characteristics. For instance, attaching this moiety to a polythiophene or polyfluorene backbone could produce a new class of semiconducting polymers with deep HOMO levels and altered optical absorption profiles, making them candidates for investigation as acceptor materials or as components in polymer-based memory devices. mdpi.comntu.edu.tw
Table 2: Theoretical Electronic Effects and Potential Applications
| Property Influence | Underlying Cause | Potential Optoelectronic Application |
| Lowering of HOMO/LUMO levels | Strong electron-withdrawing nature of -NO₂ and -SO₂CH₃ groups | Air-stable organic semiconductors, energy level tuning in OPVs and OLEDs. researchgate.net |
| High Molecular Dipole Moment | Asymmetric charge distribution from EWGs | Second-order nonlinear optical (NLO) materials. acs.org |
| Electron-Acceptor Character | Electron-deficient π-system | Formation of charge-transfer complexes for organic solar cells or memory devices. ntu.edu.tw |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(methanesulfonylmethyl)-3-nitrobenzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : A typical synthesis involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, in structurally similar nitrobenzene derivatives (e.g., 1-(4-fluorophenyl)-3-nitrobenzene), Suzuki coupling between aryl halides (e.g., bromobenzene derivatives) and boronic acids (e.g., 3-nitrophenylboronic acid) is performed using Pd catalysts. Reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) critically affect yield. For instance, in -(4-fluorophenyl)-3-nitrobenzene was synthesized in 93% yield using 3-nitrophenylboronic acid and 1-bromo-4-fluorobenzene under Pd-catalyzed coupling . Purification via column chromatography or recrystallization (as in , where crystals were grown via slow evaporation) is recommended to enhance purity.
Q. How can the molecular structure and crystallinity of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, details crystal parameters (space group P1, unit cell dimensions: a = 10.215 Å, b = 10.312 Å, c = 14.940 Å) and intermolecular interactions (C–H···O hydrogen bonds forming 2D networks) . Complementary techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., reports δ 8.43 ppm for nitrobenzene protons) .
- FT-IR : To identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹ for methanesulfonyl groups).
Advanced Research Questions
Q. What solvent systems optimize the extraction efficiency of this compound in actinide separation processes?
- Methodological Answer : In analogous systems (e.g., 1-(trifluoromethyl)-3-nitrobenzene), non-polar solvents enhance ligand-mediated extraction of actinides. shows that 1-(trifluoromethyl)-3-nitrobenzene, as a diluent, achieved high distribution ratios for Am(III) and Pu(IV) in nitric acid solutions. Key parameters include:
- Ligand concentration : 0.05 M ligand in 3 M HNO₃ yielded optimal separation .
- Temperature : Lower temperatures (e.g., 25°C) favor thermodynamic stability of complexes.
- Radiolytic stability : Post-irradiation studies () show <5% efficiency loss after 100 kGy exposure, supporting industrial viability .
Q. How do computational models predict the electronic and steric effects of the methanesulfonylmethyl group on nitrobenzene reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distribution and frontier molecular orbitals. For example:
- Electron-withdrawing effects : The methanesulfonyl group decreases electron density on the benzene ring, polarizing the nitro group and enhancing electrophilic substitution at para positions.
- Steric hindrance : Molecular dynamics simulations (as applied in for Et-Tol-DAPhen ligand systems) can quantify steric clashes affecting binding kinetics .
Q. How should researchers resolve contradictions in crystallographic data for nitrobenzene derivatives?
- Methodological Answer : Contradictions in bond lengths/angles (e.g., vs. ) may arise from experimental conditions (e.g., temperature, radiation source). Mitigation strategies include:
- Data validation : Cross-check with high-resolution SCXRD (R-factor < 0.05) and neutron diffraction.
- Thermal ellipsoid analysis : Assess displacement parameters (e.g., ’s Table 3) to identify disordered regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
